molecular formula C17H24N2O4S B12236981 4-[1-(4-Methanesulfonylphenyl)piperidine-3-carbonyl]morpholine

4-[1-(4-Methanesulfonylphenyl)piperidine-3-carbonyl]morpholine

Cat. No.: B12236981
M. Wt: 352.5 g/mol
InChI Key: XTZKAAPXDSHKFT-UHFFFAOYSA-N
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Description

4-[1-(4-Methanesulfonylphenyl)piperidine-3-carbonyl]morpholine is a complex organic compound that features both piperidine and morpholine moieties. Piperidine is a six-membered heterocycle containing one nitrogen atom, while morpholine is a heterocyclic amine with both nitrogen and oxygen atoms in its ring structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Methanesulfonylphenyl)piperidine-3-carbonyl]morpholine typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a morpholine derivative under controlled conditions. The reaction may involve the use of coupling agents, such as carbodiimides, to facilitate the formation of the amide bond between the piperidine and morpholine moieties .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as chromatography, can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Methanesulfonylphenyl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

4-[1-(4-Methanesulfonylphenyl)piperidine-3-carbonyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(4-Methanesulfonylphenyl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-Methanesulfonylphenyl)piperidine-3-carbonyl]morpholine is unique due to its combined piperidine and morpholine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile reactivity and potential therapeutic applications .

Properties

Molecular Formula

C17H24N2O4S

Molecular Weight

352.5 g/mol

IUPAC Name

[1-(4-methylsulfonylphenyl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H24N2O4S/c1-24(21,22)16-6-4-15(5-7-16)19-8-2-3-14(13-19)17(20)18-9-11-23-12-10-18/h4-7,14H,2-3,8-13H2,1H3

InChI Key

XTZKAAPXDSHKFT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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